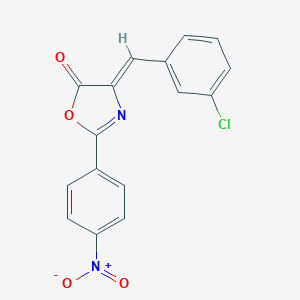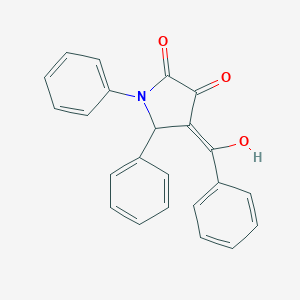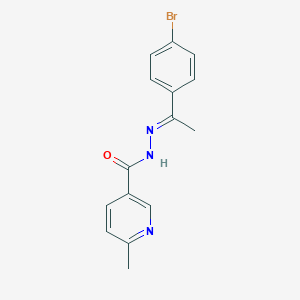
4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for various research studies. In
Applications De Recherche Scientifique
4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and anti-inflammatory properties, making it a promising candidate for various research studies. It has also been studied for its potential use in cancer treatment, as it has been found to have cytotoxic effects on cancer cells.
Mécanisme D'action
The mechanism of action of 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one involves the inhibition of various enzymes and proteins involved in bacterial and fungal growth. It has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one in lab experiments include its well-established synthesis method, its broad range of potential applications, and its ability to inhibit bacterial and fungal growth. However, its cytotoxic effects on cancer cells may limit its use in certain types of research studies.
Orientations Futures
There are several future directions for research involving 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one. These include further studies on its potential use in cancer treatment, as well as its potential applications in the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one involves the reaction of 3-chlorobenzaldehyde and 4-nitrophenyl hydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with oxalic acid to obtain the final product. This synthesis method has been well-established and has been used in various research studies.
Propriétés
Formule moléculaire |
C16H9ClN2O4 |
|---|---|
Poids moléculaire |
328.7 g/mol |
Nom IUPAC |
(4Z)-4-[(3-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-3-1-2-10(8-12)9-14-16(20)23-15(18-14)11-4-6-13(7-5-11)19(21)22/h1-9H/b14-9- |
Clé InChI |
MOLSEHLOGQHAGL-ZROIWOOFSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)



![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)

![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)



